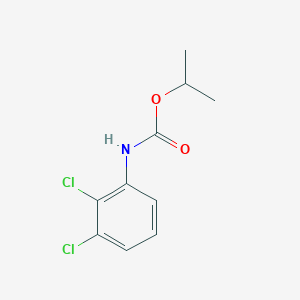

Isopropyl N-(2,3-dichlorophenyl)carbamate

Description

Context and Significance within the Carbamate (B1207046) Class of Chemical Compounds

Carbamates are characterized by the presence of a carbamate ester functional group. This chemical class encompasses a wide range of compounds with various biological activities, leading to their use as insecticides, fungicides, herbicides, and even in medicine. researchgate.net The significance of any particular carbamate compound is largely defined by the nature of the alcohol and the amine substituents on the carbamate core structure.

In the case of Isopropyl N-(2,3-dichlorophenyl)carbamate, the key structural features are the isopropyl alcohol group and the 2,3-dichloroaniline (B127971) moiety. The halogenation of the phenyl ring is a critical determinant of its biological activity. The position and number of halogen atoms on the aromatic ring can profoundly influence the herbicidal and plant growth regulatory effects of phenylcarbamates. For instance, the closely related compound, Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham or CIPC), is a well-known and widely used plant growth regulator, particularly for inhibiting sprouting in stored potatoes. researchgate.net

The addition of a second chlorine atom to the phenyl ring, as in the 2,3-dichloro configuration, would be expected to alter the compound's physical, chemical, and biological properties compared to its monochlorinated counterpart. These alterations could affect its solubility, environmental persistence, and interaction with biological targets. Research into dichlorinated carbamates has often been driven by the search for compounds with enhanced efficacy or a different spectrum of activity.

Historical Trajectories of Research on Halogenated Phenylcarbamate Agro-chemicals and Plant Growth Regulators

The investigation into phenylcarbamates as agrochemicals dates back to the mid-20th century. Early research identified their potential as mitotic inhibitors, disrupting cell division in plants and leading to their development as herbicides. The initial focus was on compounds like propham (B1679637) (Isopropyl N-phenylcarbamate), which showed selective herbicidal activity against grassy weeds.

The subsequent exploration of halogenated derivatives marked a significant advancement in this field. It was discovered that the introduction of chlorine atoms onto the phenyl ring could enhance the herbicidal and growth-regulating properties of these compounds. This led to the development and commercialization of chlorpropham (B1668850) (CIPC), the 3-chloro analog of propham, which demonstrated greater potency and a broader range of applications. researchgate.net

Research in the following decades continued to explore the structure-activity relationships of halogenated phenylcarbamates. Scientists synthesized and tested various isomers with different numbers and positions of halogen substituents on the phenyl ring to optimize their biological activity and crop selectivity. This line of research aimed to develop new agrochemicals with improved performance characteristics, such as greater efficacy at lower application rates, enhanced selectivity for target weeds, and more favorable environmental profiles. The study of compounds like this compound would be a logical extension of this historical research trajectory, aiming to understand the impact of the specific 2,3-dichloro substitution pattern on its agrochemical potential. While specific studies on the 2,3-dichloro isomer are not prominent in the available literature, the established research on other di- and tri-chlorinated phenylcarbamates provides a framework for predicting its likely behavior and potential applications as either a herbicide or a plant growth regulator.

Chemical and Physical Properties

Interactive Data Table: Comparison of Phenylcarbamate Properties

| Property | This compound | Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham) | Isopropyl (3,4-dichlorophenyl)carbamate |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | C₁₀H₁₂ClNO₂ | C₁₀H₁₁Cl₂NO₂ |

| Molecular Weight | 248.11 g/mol | 213.66 g/mol | 248.11 g/mol |

| Appearance | Data not available | Colorless to brown solid | Data not available |

| Melting Point | Data not available | 38.5-41.4 °C | Data not available |

| Boiling Point | Data not available | 247 °C | 281.4 °C at 760 mmHg chemsrc.com |

| Water Solubility | Data not available | 89 mg/L at 25 °C | Data not available |

| Vapor Pressure | Data not available | 1.3 x 10⁻⁵ Pa at 25 °C | Data not available |

Note: The data for Isopropyl N-(3-chlorophenyl)carbamate and Isopropyl (3,4-dichlorophenyl)carbamate are provided for comparative purposes. The properties of this compound are expected to be similar to its isomers but will be influenced by the specific positioning of the chlorine atoms.

Synthesis and Manufacturing

While a specific, documented synthesis for this compound is not detailed in the reviewed literature, its synthesis can be reliably predicted based on standard methods for producing N-aryl carbamates. The most common and industrially relevant method involves the reaction of an isocyanate with an alcohol.

A probable synthetic route for this compound would involve the following steps:

Formation of 2,3-dichlorophenyl isocyanate: This intermediate would likely be synthesized from 2,3-dichloroaniline. The aniline (B41778) is reacted with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene, in an inert solvent. This reaction, known as phosgenation, is a standard industrial process for the production of isocyanates.

Reaction with Isopropyl Alcohol: The resulting 2,3-dichlorophenyl isocyanate would then be reacted with isopropyl alcohol. This is a nucleophilic addition reaction where the hydroxyl group of the alcohol attacks the electrophilic carbon of the isocyanate group, forming the carbamate linkage. This reaction is typically carried out in an inert solvent and may be catalyzed by a base.

An alternative, though often less direct, method for the synthesis of such carbamates involves the reaction of the corresponding aniline (2,3-dichloroaniline) with an isopropyl chloroformate. googleapis.com This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Patents for related compounds, such as Isopropyl N-(3-chlorophenyl)carbamate, describe these general synthetic strategies in detail. googleapis.comgoogle.com

Mechanism of Action as a Plant Growth Regulator

The precise mechanism of action for this compound as a plant growth regulator has not been specifically elucidated in academic studies. However, based on extensive research on other phenylcarbamate herbicides and growth regulators, its mode of action is expected to involve the disruption of microtubule organization and function within plant cells.

Phenylcarbamates are known to interfere with the formation and stability of the mitotic spindle, a microtubular structure that is essential for chromosome segregation during cell division (mitosis). By disrupting the mitotic spindle, these compounds inhibit cell division, which in turn leads to a cessation of growth in meristematic tissues, such as root and shoot tips. This anti-mitotic activity is the basis for their herbicidal effects on seedlings and their growth-inhibiting properties, such as sprout suppression.

Research on related compounds like chlorpropham has shown that they can cause a variety of mitotic abnormalities, including disorganized spindle formation and chromosome misalignment. It is believed that these effects stem from the binding of the carbamate molecule to tubulin or microtubule-associated proteins, thereby interfering with the normal dynamics of microtubule polymerization and depolymerization. The specific substitution pattern on the phenyl ring, such as the 2,3-dichloro configuration, would likely influence the binding affinity and specificity of the compound for its target proteins, thus modulating its potency and spectrum of activity as a plant growth regulator.

Applications in Agriculture and Academic Research

Given the lack of specific commercial or academic applications documented for this compound, its potential uses can be inferred from the known applications of the broader class of halogenated phenylcarbamates.

Potential Agricultural Applications

Based on the known properties of its chemical class, this compound could potentially be developed as:

A selective herbicide: Phenylcarbamates have a history of use as pre-emergence or early post-emergence herbicides for the control of annual grasses and some broadleaf weeds in various crops. The dichlorination of the phenyl ring might confer a specific spectrum of weed control or crop selectivity.

A plant growth regulator: The most prominent application of a close analog, chlorpropham, is as a sprout suppressant in stored potatoes. researchgate.net It is plausible that the 2,3-dichloro isomer could exhibit similar or modified sprout-inhibiting activity on potatoes or other root and tuber crops. It might also have applications in controlling growth in other horticultural contexts, such as turfgrass management or ornamental plant production.

Utility in Academic Research

In an academic context, this compound could serve as a valuable tool for:

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of the 2,3-dichloro isomer with that of the 3-chloro, 3,4-dichloro, and other halogenated isomers, researchers could gain a deeper understanding of how the position and number of halogen substituents influence the interaction of phenylcarbamates with their biological targets.

Investigations into Microtubule Dynamics: As a potential microtubule-disrupting agent, this compound could be used in cell biology research to study the processes of mitosis, cell division, and cytoskeleton formation in plants. Comparing its effects to other known microtubule inhibitors could help to dissect the complex mechanisms that regulate these fundamental cellular processes.

Structure

3D Structure

Properties

CAS No. |

2150-24-5 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

propan-2-yl N-(2,3-dichlorophenyl)carbamate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3,(H,13,14) |

InChI Key |

UXEAHIFQYGDANS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for Isopropyl N-(2,3-dichlorophenyl)carbamate

The most prominent synthetic route involves a nucleophilic substitution approach, which hinges on the preliminary synthesis of 2,3-dichlorophenyl isocyanate.

This method is centered on the reaction of an isocyanate with an alcohol. The isocyanate, acting as an electrophile, reacts with the nucleophilic alcohol, in this case, isopropanol (B130326).

The synthesis of aryl isocyanates is a well-established industrial process. The primary method for producing dichlorophenyl isocyanates involves the reaction of the corresponding dichloroaniline with phosgene (B1210022) (COCl₂). google.com This process, known as phosgenation, is typically applied to the synthesis of various isocyanates. For instance, the production of the related compound, 3,4-dichlorophenyl isocyanate, is achieved by reacting 3,4-dichloroaniline (B118046) with an excess of phosgene at elevated temperatures, often in a solvent like o-dichlorobenzene. google.com The reaction proceeds to form the isocyanate, with hydrogen chloride as a byproduct. The resulting isocyanate is then purified through distillation to separate it from tars and other side-products. google.com A similar pathway is the expected synthetic route for 2,3-dichlorophenyl isocyanate, starting from 2,3-dichloroaniline (B127971). chemicalbook.comnih.gov

The reaction between an aryl isocyanate and an alcohol, such as isopropanol, proceeds via nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon atom of the isocyanate group (-N=C=O). poliuretanos.net Kinetic studies on the reaction of the related phenyl isocyanate with 2-propanol (isopropanol) have shown that the reaction mechanism can be complex. kuleuven.be The reaction is not a simple bimolecular process; instead, it involves the participation of multiple alcohol molecules, which can form dimers and trimers. kuleuven.be These alcohol clusters are often more reactive than the alcohol monomer. kuleuven.be

The observed reaction rate is dependent on the concentration of the alcohol. kuleuven.be Studies indicate that the reaction is first-order with respect to the isocyanate. nasa.gov The reactivity is also influenced by steric factors; secondary alcohols like isopropanol are generally less reactive than primary alcohols due to greater steric hindrance around the hydroxyl group. kuleuven.be The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of 2,3-dichlorophenyl isocyanate is expected to increase the electrophilicity of the isocyanate carbon, thereby increasing its reactivity compared to the unsubstituted phenyl isocyanate. poliuretanos.net

Optimizing the yield and purity of this compound involves careful control over the reaction conditions during its synthesis.

Temperature: The reaction of isocyanates with alcohols is exothermic. Temperature control is crucial to prevent side reactions. For the synthesis of a similar compound, methyl N-(3,4-dichlorophenyl)carbamate, the reaction between the isocyanate and methanol (B129727) is conducted below 60 °C. nih.gov In other carbamate (B1207046) preparations, initial mixing is often performed at low temperatures (0-10 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to ensure the reaction goes to completion. google.com

Solvent Systems: The choice of solvent can influence reaction rates and selectivity. The reaction is often carried out in inert aprotic solvents that can dissolve the reactants. In some cases, an excess of the alcohol reactant itself can serve as the solvent. kuleuven.be

Catalysis: While many isocyanate-alcohol reactions proceed without a catalyst, catalysts are often employed in industrial settings, such as polyurethane production, to accelerate the reaction. researchgate.net Tertiary amines and organometallic compounds, like ferric acetylacetonate, are known to catalyze urethane (B1682113) formation. nasa.govresearchgate.net The catalyst functions by activating either the isocyanate or the alcohol, facilitating the nucleophilic attack.

Optimization Strategies for Compound Yield and Purity

Fundamental Chemical Reactions and Stability Profiling

This compound, as a carbamate ester, exhibits characteristic reactivity and stability. Carbamates are generally more reactive than amides. noaa.gov

Stability: The stability of carbamates can be influenced by their structure and the conditions to which they are exposed. researchgate.net They are known to be incompatible with strong acids, strong bases, and strong oxidizing agents. noaa.gov

Hydrolysis: Carbamates can undergo hydrolysis, especially under acidic or alkaline conditions, to break down into the parent aniline (B41778) (2,3-dichloroaniline), isopropanol, and carbon dioxide. nih.govnih.gov The rate of hydrolysis can vary significantly depending on the pH and the specific structure of the carbamate. researchgate.net The presence of electron-withdrawing chlorine atoms on the phenyl ring may influence the stability of the carbamate bond.

Reactivity: The carbamate functional group can react with strong reducing agents. noaa.gov Combination with active metals may lead to the production of flammable gaseous hydrogen. noaa.gov

Hydrolytic Pathways and Mechanisms

The hydrolysis of carbamates is a key degradation pathway in aqueous environments, and the rate and mechanism are significantly influenced by pH. For N-aryl carbamates like this compound, several hydrolytic mechanisms are possible.

Under basic conditions, the hydrolysis of N-aryl carbamates can proceed through an elimination-addition mechanism, often referred to as the E1cB (Elimination Unimolecular Conjugate Base) pathway. This involves the deprotonation of the carbamate nitrogen to form an anion, followed by the elimination of the aryloxide leaving group to yield an isocyanate intermediate. This isocyanate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. The primary products of this pathway for this compound would be 2,3-dichloroaniline, isopropanol, and carbon dioxide.

Alternatively, a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (a BAc2-type mechanism) can also occur, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the same final products. The predominant mechanism is influenced by the nature of the substituents on the phenyl ring and the leaving group.

Under acidic conditions, the hydrolysis of carbamates is generally slower. The mechanism typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Precursor Compound | Predicted Primary Products |

|---|---|

| This compound | 2,3-Dichloroaniline |

| Isopropanol |

Photolytic and Thermal Degradation Reactions

The degradation of carbamates can also be initiated by light (photolysis) or heat (thermolysis).

Photolytic Degradation: While specific photolytic studies on this compound are not available, N-aryl carbamates are known to undergo photodegradation. The absorption of UV radiation can lead to the homolytic cleavage of the ester or amide bonds. This can result in the formation of various radical species that can undergo further reactions, such as rearrangement, abstraction of hydrogen atoms from the solvent, or reaction with oxygen. The expected photoproducts could be complex and varied, potentially including 2,3-dichloroaniline and other transformation products arising from reactions of the dichlorophenylamino and isopropoxycarbonyl radicals.

Thermal Degradation: The thermal decomposition of carbamates is a well-documented process. A common thermal degradation pathway for N-substituted carbamates is the reversible dissociation into an isocyanate and an alcohol. In the case of this compound, heating would be expected to yield 2,3-dichlorophenyl isocyanate and isopropanol. At higher temperatures, further decomposition and side reactions can occur.

Table 2: Predicted Thermal Degradation Products of this compound

| Precursor Compound | Predicted Primary Products |

|---|---|

| This compound | 2,3-Dichlorophenyl isocyanate |

It is important to reiterate that the pathways and products described above are based on the general chemical reactivity of the carbamate functional group and analogies with related compounds. Without specific experimental studies on this compound, these descriptions remain predictive.

Biochemical and Molecular Mechanisms of Action in Biological Systems Plant Centric Focus

Cellular and Subcellular Interaction Modes

Carbamate (B1207046) herbicides are known to primarily exert their effects on plants at the cellular level, fundamentally disrupting processes essential for growth and development. The primary target of this class of compounds is the process of cell division, or mitosis.

Inhibition of Key Biosynthetic Pathways

In addition to their primary effects on mitosis, some carbamate herbicides have been observed to interfere with other vital biosynthetic pathways within the plant cell, although these are generally considered secondary modes of action.

Some studies on related carbamates have indicated a potential for interference with nucleic acid metabolism. It has been suggested that these compounds may inhibit the activity of messenger RNA (mRNA), which is essential for the translation of genetic information into proteins. This disruption of protein synthesis would have widespread consequences for cellular function and viability.

Impact on Photosynthetic Processes

Phenylcarbamate herbicides are known to interfere with the vital process of photosynthesis in plants. Their primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Modulation of Respiratory Pathways

Phytotoxicological Manifestations at the Organismal and Tissue Level

The biochemical disruptions caused by phenylcarbamate herbicides manifest as observable phytotoxic effects on the whole plant and its tissues. These effects are a direct consequence of the inhibition of fundamental cellular processes like photosynthesis and cell division.

Inhibition of Root and Epicotyl Growth in Intact Plants

A primary mode of action for many carbamate herbicides is the disruption of microtubule formation. Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis) and cell elongation. By interfering with the assembly and organization of microtubules, compounds like CIPC act as mitotic inhibitors. This disruption of cell division and elongation severely hampers the growth of meristematic tissues, which are regions of active cell proliferation, such as the tips of roots and shoots (epicotyls).

The inhibition of root growth reduces the plant's ability to absorb water and nutrients from the soil, while the inhibition of epicotyl growth stunts the development of the shoot, leaves, and stems. This dual effect on both root and shoot development is a significant contributor to the herbicidal efficacy of this class of compounds.

Regulation of Sprouting in Storage Crops

The mitotic inhibitory properties of phenylcarbamates, particularly Isopropyl N-(3-chlorophenyl)carbamate (CIPC), have been extensively utilized in agriculture for the post-harvest management of storage crops. CIPC is widely applied to potatoes to prevent sprouting during storage. By inhibiting cell division in the meristematic tissues of the potato eyes, CIPC effectively extends the dormancy period and maintains the quality of the tubers for longer durations.

The efficacy of sprout inhibition is a clear demonstration of the compound's ability to regulate growth at the tissue level. This application underscores the potent biological activity of phenylcarbamates on plant development.

Interactive Data Table: Efficacy of Isopropyl N-(3-chlorophenyl)carbamate (CIPC) as a Potato Sprout Inhibitor

| Potato Cultivar | Storage Temperature (°C) | CIPC Application Rate ( g/ton ) | Sprout Length (mm) after 90 days | Control (No CIPC) Sprout Length (mm) after 90 days |

| Russet Burbank | 8 | 20 | < 5 | > 50 |

| Yukon Gold | 8 | 20 | < 5 | > 45 |

| Kennebec | 10 | 25 | < 7 | > 60 |

| Atlantic | 10 | 25 | < 8 | > 55 |

Interactive Data Table: Inhibition of Photosynthetic Electron Transport (PET) by Phenylcarbamate Analogs

| Compound | Plant Species | IC50 (µM) for PET Inhibition |

| Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Spinacia oleracea (Spinach) | 2.5 |

| Propham (B1679637) (Isopropyl N-phenylcarbamate) | Spinacia oleracea (Spinach) | 5.0 |

| Diuron (DCMU) - A related urea (B33335) herbicide | Spinacia oleracea (Spinach) | 0.04 |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of Isopropyl N-(2,3-dichlorophenyl)carbamate as a herbicide is intrinsically linked to its molecular architecture. Structure-Activity Relationship (SAR) studies are pivotal in elucidating the contributions of different structural components to its phytotoxic action. These investigations primarily focus on the halogenation pattern of the phenyl ring and the nature of the alcohol moiety in the carbamate group.

Correlative Analysis of Halogenation Patterns and Activity

The presence, number, and position of halogen atoms on the phenyl ring of N-phenylcarbamates are determinant factors for their herbicidal activity. Research indicates that both the type of halogen and its substitution pattern significantly modulate the compound's effectiveness.

Table 1: Illustrative Herbicidal Activity of Chlorinated Phenylcarbamate Analogues

| Compound | Substitution Pattern | Target Weed | Activity Metric (Example) |

| Isopropyl N-(3-chlorophenyl)carbamate | 3-chloro | Various | Moderate |

| Isopropyl N-(4-chlorophenyl)carbamate | 4-chloro | Various | Moderate to High |

| Isopropyl N-(3,4-dichlorophenyl)carbamate | 3,4-dichloro | Various | High |

| This compound | 2,3-dichloro | Various | Expected to be High |

Note: This table is illustrative, based on general principles of SAR in phenylcarbamate herbicides, as specific quantitative data for direct comparison is limited in accessible literature.

Comparative Studies with Related Carbamate Analogues

The biological efficacy of this compound is also understood through comparative studies with other carbamate analogues. These studies typically involve modifications of the alcohol moiety (the isopropyl group in this case) and the substituents on the phenyl ring.

Replacing the isopropyl group with other alkyl groups, such as methyl or ethyl, can lead to significant changes in herbicidal activity. This is attributed to alterations in the compound's lipophilicity, steric hindrance, and metabolic stability within the plant. Generally, the size and branching of the alkyl group can influence the compound's ability to penetrate plant tissues and interact with its molecular target.

Comparative analyses with analogues having different halogen substituents (e.g., bromine or fluorine) or different numbers of halogens also provide valuable insights. For example, the activity of a dichlorinated compound is often compared with its monochlorinated or trichlorinated counterparts to establish a clear SAR trend.

Table 2: Comparative Biological Efficacy of Related Carbamate Analogues

| Compound Name | Phenyl Ring Substitution | Carbamate Moiety | Relative Herbicidal Efficacy (Illustrative) |

| Isopropyl N-phenylcarbamate | None | Isopropyl | Low |

| Isopropyl N-(3-chlorophenyl)carbamate | 3-chloro | Isopropyl | Moderate |

| This compound | 2,3-dichloro | Isopropyl | High |

| Ethyl N-(2,3-dichlorophenyl)carbamate | 2,3-dichloro | Ethyl | Varies |

| Methyl N-(2,3-dichlorophenyl)carbamate | 2,3-dichloro | Methyl | Varies |

Note: The relative efficacy is presented illustratively to demonstrate the principles of SAR, as precise comparative data from a single comprehensive study is not available in the public domain.

Environmental Fate and Biotransformation in Agroecosystems

Degradation Dynamics in Environmental Compartments

The persistence and transformation of Isopropyl N-(2,3-dichlorophenyl)carbamate are governed by a variety of biotic and abiotic factors within different environmental compartments. The primary pathways of degradation involve microbial and chemical processes that differ between soil and aquatic systems.

In the soil, the degradation of carbamate (B1207046) pesticides is significantly influenced by microbial activity and the physicochemical properties of the soil itself.

The principal mechanism for the breakdown of many carbamate herbicides in the soil is microbial hydrolysis. This process involves the cleavage of the carbamate linkage by enzymes produced by soil microorganisms. For analogous compounds such as Isopropyl-N-3-chlorophenylcarbamate (CIPC), studies have demonstrated that soil bacteria can hydrolyze the ester bond, leading to the formation of metabolites like 3-chloroaniline. nih.gov While direct studies on this compound are not available, the established degradation pathways for similar phenylcarbamate herbicides suggest that a primary degradation step would likely be the hydrolysis of the carbamate bond to yield 2,3-dichloroaniline (B127971) and isopropyl alcohol, which would then be further metabolized by soil microbes. nih.gov

A variety of soil bacteria, including species from the genera Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter, have been identified as effective degraders of other carbamate pesticides. nih.gov These microorganisms utilize the pesticide as a source of carbon and energy, breaking it down into simpler, less toxic compounds. mdpi.com

Table 1: Potential Microbial Degradation of this compound in Soil

| Process | Description | Potential Primary Metabolites |

| Microbial Hydrolysis | Enzymatic cleavage of the carbamate ester linkage by soil microorganisms. | 2,3-dichloroaniline, Isopropyl alcohol |

Note: This table is based on the degradation pathways of analogous compounds due to a lack of specific data for this compound.

The rate and extent of this compound degradation in soil are significantly modulated by several physicochemical properties.

pH: Soil pH can affect both the chemical stability of the pesticide and the activity of the microbial populations responsible for its degradation. For many carbamates, hydrolysis rates can be pH-dependent. nih.gov Generally, higher pH levels (alkaline conditions) can accelerate the chemical hydrolysis of some carbamates. researchgate.net Conversely, acidic conditions might slow down degradation for certain compounds. nih.govnih.gov The optimal pH for microbial degradation varies depending on the specific microorganisms involved. researchgate.net

Moisture Content: Soil moisture is a critical factor for microbial activity. mdpi.com Adequate moisture levels are necessary to support the growth and metabolic functions of pesticide-degrading microorganisms. usda.gov Both excessively dry and waterlogged conditions can inhibit microbial degradation. Optimal moisture content, often near field capacity, generally promotes the highest rates of biodegradation. nih.gov

Organic Matter: Soil organic matter (SOM) plays a dual role in the fate of pesticides. fao.orggrdc.com.au On one hand, SOM can adsorb pesticide molecules, potentially reducing their bioavailability for microbial degradation. mdpi.com On the other hand, organic matter serves as a crucial energy source for the microbial community, which can lead to higher populations of microorganisms capable of degrading the pesticide, a phenomenon known as co-metabolism. nih.gov The addition of organic amendments to soil has been shown to enhance the degradation of some pesticides. mdpi.com

Table 2: Influence of Soil Properties on Pesticide Degradation

| Soil Property | General Influence on Degradation |

| pH | Affects chemical hydrolysis rates and microbial activity. Extreme pH values can be inhibitory. researchgate.netnih.govnih.gov |

| Moisture Content | Essential for microbial activity; degradation is often optimal at intermediate moisture levels. nih.govusda.gov |

| Organic Matter | Can increase adsorption (potentially decreasing bioavailability) but also stimulates microbial populations. fao.orggrdc.com.aumdpi.com |

In aquatic environments, the degradation of pesticides like this compound is influenced by factors such as microbial populations, pH, and sunlight.

Biodegradation is a key process for the removal of organic pollutants from natural waters. mdpi.com Microbial communities in water and sediment can adapt to and degrade carbamate pesticides. researchgate.net The process is often dependent on the availability of the compound, which can be influenced by its water solubility. Isopropyl N-(3-chlorophenyl)carbamate is noted to be insoluble in water, which may affect its biodegradation rate in aquatic systems. noaa.gov Hydrolysis, both chemical and microbial, is expected to be a significant degradation pathway in aquatic environments, similar to soil. researchgate.net The rate of hydrolysis can be influenced by the pH of the water. researchgate.net

Aquatic System Degradation Processes

Metabolite Identification and Characterization in Environmental Media

The identification of metabolites is crucial for a complete understanding of the environmental fate of a pesticide. For phenylcarbamate herbicides, the primary metabolites resulting from hydrolysis are the corresponding aniline (B41778) and alcohol. nih.gov Therefore, for this compound, the expected primary metabolites in both soil and water would be 2,3-dichloroaniline and isopropyl alcohol . Further degradation of these initial metabolites by microorganisms would lead to the formation of simpler organic compounds and eventually mineralization to carbon dioxide and water. mdpi.com

Isolation and Structural Elucidation of Environmental Degradates

No specific studies detailing the isolation and structural elucidation of environmental degradates of this compound were identified. Research on the related compound, Chlorpropham (B1668850), has shown that its degradation can lead to metabolites such as 3-chloroaniline. researchgate.netnih.gov However, the degradation pathways and resulting products for the 2,3-dichloro isomer have not been similarly documented.

Uptake, Translocation, and Metabolism within Plant Systems

Absorption and Systemic Distribution in Terrestrial Flora

Specific data on the uptake and translocation of this compound by plants is not available in the reviewed literature. For the related compound Chlorpropham, studies have indicated it can be taken up by plants, with its lipophilic nature influencing its penetration through the cell membrane. nih.gov

Enzymatic Biotransformation Processes in Plant Tissues

Information on the specific enzymatic processes involved in the biotransformation of this compound in plant tissues could not be located. Generally, carbamates can undergo hydrolysis and oxidation reactions in biological systems.

Identification and Profiling of Plant-Specific Metabolites

There is a lack of studies identifying and profiling the plant-specific metabolites of this compound. For Chlorpropham, metabolism in plants can lead to the formation of 3-chloroaniline, which can then form bound residues. nih.govresearchgate.net

Interactions with Microbial Communities in Soil

Effects on Non-Target Soil Microbial Populations and Overall Activity

Impact on Heterotrophic Microorganisms (Bacteria, Fungi, Actinomycetes)

Scientific literature detailing the specific impact of this compound on heterotrophic microorganisms such as bacteria, fungi, and actinomycetes is limited. However, studies on other carbamate pesticides provide some general insights into their potential effects on these microbial populations in the soil.

Research on a selection of carbamate pesticides has shown that their application can lead to an initial and significant decrease in the populations of fungi and actinomycetes. nih.gov The effect on bacterial populations appears to be more varied and dependent on the concentration of the pesticide. At lower application rates, an initial increase in bacterial numbers has been observed, which is then followed by a decline. nih.gov Conversely, at higher concentrations, a continuous decrease in the bacterial population has been noted. nih.gov The initial increase in bacteria at lower doses may be attributed to the ability of some bacteria to utilize the carbamate as a carbon source, stimulating their growth. nih.gov

Table 1: General Effects of select Carbamate Pesticides on Soil Microorganisms

| Microorganism | Effect of Lower Doses | Effect of Higher Doses |

|---|---|---|

| Bacteria | Initial increase, followed by a decrease | Continuous decrease |

| Fungi | Significant initial decrease | Significant initial decrease |

| Actinomycetes | Significant initial decrease | Significant initial decrease |

Note: This data is based on studies of other carbamate pesticides and may not be representative of the effects of this compound.

Sensitivity of Nitrogen-Fixing Bacterial Symbionts

Microbially-Mediated Bioremediation Potential

Isolation and Characterization of Degrading Bacterial Strains for Environmental Applications

While there is no specific information available on the isolation and characterization of bacterial strains that degrade this compound, research on the biodegradation of the related compound, Isopropyl N-(3-chlorophenyl)carbamate (CIPC), has identified several bacterial genera with this capability.

Microbial degradation of CIPC has been demonstrated in soil perfusion systems, leading to the production of 3-chloroaniline. nih.govnih.gov Several bacterial strains have been isolated that can utilize CIPC as a sole source of carbon. These belong to the following genera:

Pseudomonas (specifically Pseudomonas striata) nih.govnih.gov

Arthrobacter nih.gov

The initial step in the microbial degradation of many phenylcarbamate herbicides is the hydrolysis of the carbamate linkage by an enzyme. nih.gov For CIPC, this results in the formation of 3-chloroaniline. nih.govnih.gov The ability of the isolated strains to degrade other related phenylcarbamates has also been investigated, revealing varying substrate specificities. nih.govnih.gov

Table 2: Bacterial Genera Capable of Degrading Isopropyl N-(3-chlorophenyl)carbamate (CIPC)

| Bacterial Genus | Capability |

|---|---|

| Pseudomonas | Utilizes CIPC as a sole carbon source |

| Flavobacterium | Utilizes CIPC as a sole carbon source |

| Agrobacterium | Utilizes CIPC as a sole carbon source |

| Achromobacter | Utilizes CIPC as a sole carbon source |

Note: These bacterial strains have been identified for their ability to degrade CIPC, and it is not confirmed that they can degrade this compound.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of pesticide residues. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized for the analysis of carbamate (B1207046) pesticides, including Isopropyl N-(2,3-dichlorophenyl)carbamate.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a preferred technique for the analysis of thermally labile compounds like many carbamate pesticides, which can degrade in the high temperatures of a GC inlet. sepscience.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for the separation of these compounds. nih.govamazonaws.com

Developing robust HPLC methods for the analysis of this compound and its metabolites in complex matrices such as soil, water, and biological tissues requires careful optimization of several parameters. amazonaws.com The choice of the stationary phase, typically a C18 column, and the mobile phase composition are critical for achieving adequate separation from matrix interferences. researchgate.net Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to effectively separate compounds with a range of polarities.

A key aspect of method development is sample preparation, which aims to extract the analytes of interest from the matrix and remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of carbamate pesticides from environmental and biological samples. nih.govresearchgate.net For instance, a method for detecting seven carbamate pesticides in biological samples utilized a C18 cartridge for extraction, followed by HPLC analysis. nih.gov The recoveries from blood and urine samples were reported to be in the range of 70-80% and 65-82%, respectively. nih.gov Similarly, a study on the determination of carbamate insecticides in agricultural soil used SPE for sample cleanup before analysis by reversed-phase HPLC. researchgate.net

The following interactive table summarizes typical parameters for HPLC method development for carbamate analysis:

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18, C8 | Provides a nonpolar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile (B52724)/Water, Methanol (B129727)/Water | Polar mobile phase to elute analytes from the nonpolar column. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex samples to separate compounds with varying polarities. |

| Detector | UV, Fluorescence, Mass Spectrometry (MS) | UV detection is common, while fluorescence and MS offer higher sensitivity and selectivity. |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | To isolate analytes from the sample matrix and concentrate them for analysis. |

While this compound itself is not chiral, the development of advanced stationary phases is a significant area of research in chromatography, particularly for the separation of chiral pesticides. Chiral stationary phases (CSPs) are designed to differentiate between enantiomers, which are stereoisomers that are mirror images of each other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of various chiral compounds, including pesticides. researchgate.netnih.gov For example, cellulose tris(3,5-dichlorophenylcarbamate) has been shown to be an effective chiral stationary phase for the separation of 2-(benzylsulfinyl)benzamide derivatives. nih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral selector. researchgate.net

Research in this area focuses on creating more robust and efficient CSPs. Immobilized CSPs, where the chiral selector is covalently bonded to the silica (B1680970) support, offer greater stability and compatibility with a wider range of organic solvents compared to coated CSPs. nih.gov The development of core-shell particles for CSPs has also been explored to achieve faster and more efficient separations. researchgate.net

Gas Chromatography (GC) Coupled with Specific Detection Systems (e.g., Mass Spectrometry)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of a wide range of pesticides. researchgate.net However, the thermal instability of many N-methylcarbamate pesticides can present a challenge for GC analysis, often leading to their degradation in the hot injector port. sepscience.comscispec.co.th Despite this, methods have been developed for the GC analysis of carbamates, sometimes involving derivatization to improve their thermal stability and chromatographic behavior. scispec.co.th

Effective sample preparation is critical for accurate and sensitive GC analysis of this compound from complex matrices. The goal is to efficiently extract the analyte while minimizing the co-extraction of interfering compounds.

For environmental samples like soil and water, various extraction techniques have been employed. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). researchgate.netnih.gov A study on carbamate pesticides in soil and water samples utilized soxhlet extraction with acetonitrile for soil and graphitized carbon black cartridges for water samples, followed by cleanup steps before HPLC analysis. uplb.edu.ph Another approach for biological samples involves headspace SPME, which has been applied to the analysis of carbamate pesticides in human whole blood and urine. researchgate.net This technique integrates sampling, extraction, and concentration into a single step. researchgate.net

Molecularly imprinted polymers (MIPs) have also emerged as a selective extraction technique for pesticides from complex matrices. nih.gov MIPs are polymers created with cavities that are specific to a target analyte, allowing for highly selective extraction. nih.gov

The following interactive table outlines common extraction techniques for carbamate pesticide analysis:

| Extraction Technique | Principle | Advantages | Common Matrices |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | High recovery, good cleanup, and concentration. | Water, Soil, Biological fluids. nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, well-established. | Water, Biological fluids. |

| Solid-Phase Microextraction (SPME) | Partitioning of analytes between a coated fiber and the sample matrix. | Solvent-free, integrates sampling and extraction. | Water, Air, Biological fluids. researchgate.net |

| Molecularly Imprinted Polymers (MIPs) | Use of polymers with specific recognition sites for the target analyte. | High selectivity. | Food, Environmental samples. nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatography provides separation and quantification, spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound and its metabolites.

Mass spectrometry (MS), often coupled with a chromatographic system (GC-MS or LC-MS), is a primary tool for structural confirmation. MS provides information about the molecular weight and fragmentation pattern of a compound, which serves as a chemical fingerprint. For carbamates, GC-MS analysis can sometimes be challenging due to thermal degradation, but techniques like flash methylation in the injector port can be used to create more stable derivatives for analysis. scispec.co.thresearchgate.net LC-MS is often preferred as it avoids high temperatures and can provide molecular ion information, although electrospray ionization may produce limited fragmentation. scispec.co.th

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. scilit.comresearchgate.net One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govslideshare.net Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, can establish connectivity between atoms, allowing for the complete assembly of the molecular structure. nih.gov NMR is particularly valuable for identifying unknown metabolites or degradation products where reference standards are not available. The combination of NMR and high-resolution mass spectrometry (HRMS) is a powerful approach for the confident identification of unknown compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectroscopy are employed to map the precise arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its chemical shift (δ). For this compound, the spectrum is expected to show distinct signals for the protons of the isopropyl group and the aromatic protons of the dichlorophenyl ring. The isopropyl group will exhibit a characteristic pattern: a doublet for the two methyl groups, resulting from coupling to the adjacent methine proton, and a septet for the single methine proton, which is split by the six equivalent methyl protons. The aromatic region will display a more complex pattern due to the three adjacent protons on the dichlorophenyl ring, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the carbamate group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carbamate group is typically observed at a downfield chemical shift. The carbons of the dichlorophenyl ring will appear in the aromatic region of the spectrum, with their specific shifts dictated by the positions of the chlorine substituents. The isopropyl group will show two distinct signals corresponding to the methyl carbons and the methine carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~1.2 (doublet) | ~22 |

| Isopropyl -CH | ~4.9 (septet) | ~69 |

| Aromatic -CH | ~7.0 - 8.0 (multiplets) | ~120 - 140 |

| Carbamate C=O | - | ~153 |

| Aromatic C-Cl | - | ~125 - 135 |

| Aromatic C-N | - | ~138 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion ([M]⁺•). The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for carbamates include cleavage of the carbamate bond and rearrangements. nih.gov

Key fragmentation patterns expected for this compound include:

Loss of the isopropyl group: Cleavage of the C-O bond of the ester can result in the loss of an isopropyl radical or propene, leading to a significant fragment ion.

Cleavage of the N-C bond: The bond between the nitrogen and the phenyl ring can break, generating fragments corresponding to the dichlorophenyl isocyanate ion and the isopropyl radical.

Decarboxylation: Loss of carbon dioxide from the molecular ion is another possible fragmentation pathway.

Fragmentation of the dichlorophenyl ring: The aromatic ring can undergo fragmentation, leading to the loss of chlorine atoms or other small neutral molecules.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a predictable ratio, further aiding in the identification of the compound.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| [M]⁺• | C₁₀H₁₁Cl₂NO₂⁺• | Molecular Ion |

| [M - C₃H₇]⁺ | C₇H₄Cl₂NO₂⁺ | Loss of isopropyl radical |

| [M - C₃H₆]⁺• | C₇H₅Cl₂NO₂⁺• | Loss of propene |

| [C₆H₃Cl₂NCO]⁺• | C₇H₃Cl₂NO⁺• | Cleavage of O-isopropyl bond |

| [C₆H₃Cl₂NH]⁺ | C₆H₄Cl₂N⁺ | Cleavage of N-C=O bond and rearrangement |

Note: The m/z values are nominal and will vary based on the isotopic composition. The proposed fragments are based on general fragmentation patterns of similar compounds.

Other Advanced Analytical Techniques

Beyond NMR and MS, other analytical methods can be employed for the specific purpose of determining the active material content of this compound.

Electrochemical and Amperometric Titration Methods for Active Material Determination

Electrochemical methods offer a sensitive and selective means for the quantification of electroactive compounds. Carbamates, including this compound, can be determined using techniques such as voltammetry and amperometric titration.

A common approach for the electrochemical detection of carbamate pesticides involves their alkaline hydrolysis to form a phenol (B47542) derivative. researchgate.netnih.gov In the case of this compound, hydrolysis would yield 2,3-dichloroaniline (B127971). This hydrolysis product is often more readily oxidized or reduced at an electrode surface than the parent carbamate. The resulting current is proportional to the concentration of the hydrolysis product, and therefore to the original concentration of the carbamate. Various modified electrodes have been developed to enhance the sensitivity and selectivity of this detection method. nih.gov

Amperometric titration is another technique that can be applied for the determination of the active material. In this method, a titrant is added to the sample solution, and the resulting change in current at a working electrode is monitored. The endpoint of the titration, which corresponds to the complete reaction of the analyte, is indicated by a sharp change in the current. For carbamates, titrations can be designed based on reactions of the carbamate itself or its hydrolysis products.

These electrochemical and amperometric methods, after proper validation, can provide rapid, cost-effective, and accurate determination of the active material content in formulations or for residue analysis.

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Novel Halogenated Phenylcarbamate Derivatives with Targeted Biological Activities

The rational design and synthesis of new chemical compounds represent a cornerstone of modern agrochemical research. This approach moves beyond traditional trial-and-error screening by using predictive models and a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced efficacy and specific biological targets.

Recent synthetic chemistry has seen the development of greener methods for producing carbamate (B1207046) derivatives. nih.gov For instance, a one-pot, two-step green oxidation process for Hofmann rearrangement has been developed to synthesize N-aryl carbamates from aromatic amides using reagents like oxone, potassium chloride, and sodium hydroxide (B78521). nih.gov This method avoids toxic and expensive reagents typically used in carbamate synthesis, such as phosgene (B1210022) and its derivatives. nih.gov The synthesis of various new carbamates, including those derived from steroids like diosgenin, has been achieved by reacting hydroxysteroids with phenyl isocyanate, demonstrating the versatility of these synthetic routes. mdpi.com

The core of rational design lies in modifying the molecular structure to improve biological activity. Research on various classes of compounds has shown that the introduction of specific functional groups can significantly alter a molecule's properties. For example, in a series of novel phenyltriazole derivatives, the replacement of a thiazole (B1198619) core with a 1,2,3-triazole ring enhanced both antimicrobial efficacy and physicochemical properties. rsc.orgnih.gov Similarly, studies on novel sulfonate-containing pyrazolecarboxamide derivatives have been conducted to explore their antifungal and antiviral activities. nih.gov

For halogenated phenylcarbamates, this design approach involves several key strategies:

Modification of the Phenyl Ring: Altering the position and number of halogen atoms (e.g., chlorine, bromine) on the phenyl ring can fine-tune the compound's herbicidal activity and selectivity. Research on other chlorinated compounds, like N-arylcinnamamides, has shown that di-chlorination can lead to a broader spectrum of action compared to mono-chlorination. mdpi.com

Altering the Carbamate Side Chain: Modifying the isopropyl group in Isopropyl N-(2,3-dichlorophenyl)carbamate can influence its uptake, translocation in the plant, and interaction with its target protein.

Introducing New Functional Groups: Incorporating different chemical moieties can confer novel properties. This strategy is used in drug design to improve factors like human liver microsomal stability and protein binding, which are also relevant for the environmental fate and non-target effects of herbicides. nih.gov

The ultimate goal is to create next-generation herbicides with improved characteristics, such as higher potency against resistant weeds, greater crop selectivity, and a more favorable environmental profile.

Table 1: Key Strategies in the Rational Design of Bioactive Molecules

| Strategy | Description | Example from Research | Potential Application to Phenylcarbamates |

|---|---|---|---|

| Scaffold Hopping | Replacing a central part of the molecule (the scaffold) with a chemically different one that maintains the 3D arrangement of key functional groups. | Replacing a thiazole core with a 1,2,3-triazole ring in anti-MRSA agents to improve efficacy. rsc.orgnih.gov | Designing new carbamate backbones to overcome herbicide resistance or alter the mode of action. |

| Functional Group Modification | Adding, removing, or changing functional groups on the core scaffold to alter properties like lipophilicity, electronic distribution, and hydrogen bonding capacity. | Synthesis of various substituted cinnamamides to modulate antimicrobial and cytotoxic activity. mdpi.com | Modifying the halogen substitution pattern on the phenyl ring to enhance target specificity and reduce non-target effects. |

| Green Synthesis Routes | Developing environmentally friendly synthetic methods that reduce waste and avoid hazardous reagents. | Using oxone and KCl for a green Hofmann rearrangement to produce N-aryl carbamates. nih.gov | Creating more sustainable manufacturing processes for existing and novel phenylcarbamate herbicides. |

Development of Strategies for Enhanced Environmental Degradation and Bioremediation

While effective for weed control, the persistence of halogenated organic compounds in the environment is a significant concern. nih.gov Research is increasingly focused on developing methods to accelerate the breakdown of these chemicals in soil and water, a process known as bioremediation. This approach utilizes the metabolic capabilities of microorganisms to transform toxic compounds into less harmful substances. nih.govresearchgate.net

Microbial degradation is a key strategy for cleaning up herbicide-contaminated environments. nih.gov Scientists have isolated numerous bacteria, such as Pseudomonas, Bacillus, and Sphingomonas, that can degrade complex organic compounds, including pesticides. mdpi.com The process often relies on specific enzymes that can break down the herbicide molecule. For chlorinated herbicides, fungi also play a crucial role through mechanisms like bioabsorption, biotransformation, and biodegradation, which can break down parent molecules into less toxic forms. nih.gov

However, the efficiency of bioremediation can be limited by environmental factors and the recalcitrant nature of the pollutants. nih.gov Consequently, research is exploring "enhanced bioremediation" techniques to improve performance. These strategies include:

Bioaugmentation: Introducing specialized, pre-selected microorganisms or microbial consortia to a contaminated site to supplement the native microbial population. nih.govmdpi.com The use of mixed microbial cultures is often recommended as they possess a wider range of metabolic capabilities, sometimes working synergistically to degrade complex compounds that a single strain cannot. mdpi.com

Biostimulation: Modifying the environment to stimulate the activity of indigenous microorganisms. This can involve adding nutrients, oxygen, or other growth-limiting substances.

Immobilization: Attaching microbial cells to a solid support. This can protect the microorganisms from toxic substances in the environment and increase their concentration and activity at the contamination site. mdpi.com Studies have shown that immobilization can be a highly effective strategy for improving the remediation of persistent organic pollutants in soil. mdpi.com

Recent studies have demonstrated that combining these strategies can yield even better results. For instance, the highest degradation rate of polycyclic aromatic hydrocarbons (PAHs) in one study was achieved by using an immobilized microbial consortium combined with the addition of glucose (a nutrient) and a surfactant (to increase bioavailability). mdpi.com Such integrated approaches hold great promise for the effective and environmentally friendly cleanup of soils contaminated with halogenated phenylcarbamates.

Table 2: Comparison of Bioremediation Strategies

| Strategy | Principle | Advantages | Limitations |

|---|---|---|---|

| Natural Attenuation | Relies on naturally occurring microbial populations to degrade contaminants without human intervention. | Low cost, non-invasive. | Slow process, may not be effective for high concentrations or highly recalcitrant compounds. |

| Bioaugmentation | Introduces non-native, specialized microbes to the contaminated site. nih.gov | Can target specific contaminants, potentially faster than natural attenuation. | Introduced microbes may not survive or compete well with native populations. nih.gov |

| Biostimulation | Adds nutrients or other agents to stimulate the activity of native degrading microbes. mdpi.com | Enhances the capabilities of already adapted microorganisms, potentially cost-effective. | May not be effective if the necessary degrading microbes are not present. |

| Immobilized Microbial Systems | Entraps or attaches degrading microbes to a carrier material. mdpi.com | Protects microbes from environmental stress, maintains high cell density, can be reused. | Mass transfer limitations can occur, higher initial cost. |

Integrative Omics Approaches (e.g., Transcriptomics, Proteomics) in Plant-Compound Interaction Studies

Understanding precisely how herbicides like this compound affect plants at the molecular level is crucial for developing better products and managing resistance. pacb.com The advent of "omics" technologies has revolutionized this field, allowing scientists to move beyond studying single genes or proteins to analyzing the entire collection of molecules within a cell or organism. cambridge.org

Integrative omics combines multiple datasets to build a comprehensive picture of a biological system. oup.com This multidimensional approach is essential because a single omics platform rarely provides a complete understanding of the complex and overlapping nature of biological interactions. pacb.comcambridge.org

Key omics technologies and their applications in studying plant-herbicide interactions include:

Genomics: The study of an organism's complete set of DNA. In weed science, genomics helps identify genes responsible for herbicide resistance, providing insights into how resistance evolves. researchgate.net

Transcriptomics: The analysis of all RNA molecules in a cell, revealing which genes are actively being expressed. When a plant is exposed to a herbicide, transcriptomics can show which genes are turned on or off in response, highlighting the defense pathways the plant activates. mdpi.com

Proteomics: The large-scale study of proteins, which are the functional workhorses of the cell. nih.gov Proteomics can identify the specific protein targets of a herbicide and reveal changes in the abundance of other proteins involved in stress response, metabolism, or detoxification. scispace.com Single-cell-type proteomics has proven valuable for unraveling the functions of specialized cells, which is relevant for understanding how herbicides affect specific plant tissues. nih.gov

Metabolomics: The study of the complete set of small-molecule metabolites. This can reveal how a herbicide disrupts a plant's metabolic networks, such as amino acid or lipid synthesis, and identify the breakdown products of the herbicide within the plant. mdpi.com

By integrating these approaches, researchers can build detailed models of how a plant perceives and responds to a chemical stressor like this compound. oup.com This knowledge can be used to discover new herbicide targets, develop diagnostic tools for early detection of resistance, and design crop plants with enhanced tolerance to specific herbicides. researchgate.net

Ecological Implications and Sustainable Agricultural Stewardship through Research

The use of any herbicide has ecological implications that extend beyond the target weeds. researchgate.net Research is critical for understanding these effects and integrating herbicides into sustainable agricultural systems that maintain productivity while minimizing environmental harm. researchgate.netresearchgate.net

One major area of concern is the impact on non-target organisms. Herbicide drift can affect plants in adjacent habitats like hedgerows and woodlots, potentially reducing biodiversity. au.dk Studies have shown that herbicide exposure can lead to reduced seed production and delays in flowering for non-target plants, which has long-term consequences for plant populations and the organisms that depend on them. au.dk Herbicides can also enter aquatic ecosystems through runoff, potentially impacting algae, fish, and other aquatic life. nih.gov The accumulation of herbicide residues in the soil can affect soil microbial communities, which are vital for nutrient cycling and soil health. mdpi.com

Sustainable agricultural stewardship involves using this ecological knowledge to develop and promote practices that mitigate negative impacts. This includes:

Integrated Weed Management (IWM): This approach combines various control methods—chemical, mechanical, biological, and cultural—to manage weeds effectively while reducing reliance on any single method. biobasedpress.eutbpsci.com

Precision Agriculture: Using technologies like GPS guidance for sprayers allows for the precise application of herbicides only where they are needed, reducing the total amount of chemical used and minimizing off-target drift. biobasedpress.eu

Conservation Agriculture: Practices like no-till farming, which rely on herbicides for weed control instead of plowing, can significantly reduce soil erosion, improve soil structure, and increase water efficiency. biobasedpress.eupesticidefacts.org The use of herbicides is a key enabling technology for these environmentally beneficial farming systems. pesticidefacts.org

Future research will continue to refine these practices. The goal is to develop more selective, less persistent herbicides and to create better management strategies that ensure these valuable tools can be used sustainably to support global food security. researchgate.netbiobasedpress.eu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl isocyanate |

| Diosgenin |

| β-sitosterol |

| Stigmasterol |

| Glyphosate |

| Metolachlor |

| 2,4-D |

| Dicamba |

| Diuron |

| Linuron |

Q & A

What are the established synthetic routes for Isopropyl N-(2,3-dichlorophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis typically involves coupling isopropyl chloroformate with 2,3-dichloroaniline under controlled conditions. A common approach is to use a base such as sodium acetate in a polar aprotic solvent (e.g., acetic acid) to facilitate the reaction. Optimization can be achieved by varying reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry. For example, describes a method for synthesizing carboxamides via reflux with sodium acetate, which can be adapted by substituting reagents . Purity can be improved via recrystallization from dimethylformamide (DMF) or column chromatography. Monitoring reaction progress with TLC or HPLC ensures minimal byproducts.

How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Basic Research Question

Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : Analyze - and -NMR to verify aromatic proton environments (2,3-dichloro substitution) and carbamate carbonyl signals (~165–170 ppm). Compare with analogs like isopropyl N-(3-chlorophenyl)carbamate ( ) to identify shifts due to the additional chlorine .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, confirming the spatial arrangement of substituents. highlights protocols for depositing crystallographic data (e.g., CCDC standards), which ensure reproducibility .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms.

What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Contradictions may arise from variations in assay conditions, purity, or biological models. Methodological solutions include:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines) and certified reference materials.

- Meta-Analysis : Statistically aggregate data from multiple sources to identify trends, as suggested in ’s data curation framework .

- Dose-Response Studies : Test the compound across a wider concentration range to clarify efficacy thresholds.

- Impurity Profiling : Use HPLC or GC-MS to rule out confounding effects from synthesis byproducts (e.g., trichloroaniline derivatives, as noted in ) .

What computational methods are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Advanced Research Question

Computational approaches include:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare with analogs like barban ( ) to assess chlorine’s electronic effects .

- Molecular Docking : Simulate binding affinities with enzyme active sites (e.g., acetylcholinesterase) using software like AutoDock. ’s medicinal chemistry framework for probe design can guide target selection .

- Molecular Dynamics (MD) : Model solvation effects and conformational stability under physiological conditions (pH 7.4, 310 K).

How does the substitution pattern (2,3-dichloro vs. monosubstituted) on the phenyl ring influence the physicochemical and biological properties of aryl carbamates?

Advanced Research Question

The 2,3-dichloro substitution introduces steric and electronic effects distinct from monosubstituted analogs:

- Lipophilicity : LogP increases due to additional chlorine, enhancing membrane permeability (calculate via software like ALOGPS).

- Bioactivity : The di-substitution may alter binding to targets like cytochrome P450 enzymes. Comparative studies with monosubstituted carbamates (e.g., ’s isopropyl N-(3-chlorophenyl)carbamate) can isolate substituent effects .

- Metabolic Stability : Chlorine positions influence susceptibility to oxidative metabolism. Use hepatic microsome assays to quantify half-life differences.

What analytical techniques are most suitable for studying the stability of this compound under varying environmental conditions?

Basic Research Question

Stability studies require:

- Forced Degradation : Expose the compound to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH). Monitor degradation via HPLC-UV or LC-MS, referencing ’s protocols for carbamate stability .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life under storage conditions.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., melting point shifts).

How can researchers design structure-activity relationship (SAR) studies to explore the role of the isopropyl group in this compound?

Advanced Research Question

SAR strategies include:

- Analog Synthesis : Replace isopropyl with tert-butyl or cyclopropyl groups (see for cyclopropane amine derivatives) and compare bioactivity .

- Free-Wilson Analysis : Quantify contributions of the isopropyl group to activity using regression models.

- Proteomics : Identify protein targets via affinity chromatography or pull-down assays, as suggested in ’s biological probe methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.